Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a substituted pyrrolidinone moiety. The molecule’s core structure includes:
- A pyrrolidin-5-one ring substituted with a 3-chlorophenyl group, introducing steric bulk and electron-withdrawing effects.
- An amide linkage bridging the thiazole and pyrrolidinone rings, enabling hydrogen-bonding interactions critical for molecular stability .
Properties
Molecular Formula |
C17H16ClN3O4S |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
ethyl 2-[[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16ClN3O4S/c1-2-25-16(24)13-9-26-17(19-13)20-15(23)10-6-14(22)21(8-10)12-5-3-4-11(18)7-12/h3-5,7,9-10H,2,6,8H2,1H3,(H,19,20,23) |
InChI Key |
YXDDXAATIXUFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclocondensation of α-haloketones with thiourea derivatives. In a representative protocol:
-
Bromination of ethyl 3-ethoxyacrylate with N-bromosuccinimide (NBS) in dioxane/water yields α-bromo-β-keto ester.
-
Cyclization with thiourea at 80°C for 1 hour affords ethyl 2-aminothiazole-4-carboxylate in 70% yield.
Optimization Note: Substituting thiourea with substituted thioamides introduces variability at the thiazole C2 position, but unsubstituted thiourea is preferred for this synthesis to preserve the primary amine.
Preparation of 1-(3-Chlorophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
Cyclization of 4-(3-Chlorophenylamino) Itaconic Acid
The pyrrolidinone ring is synthesized via thermal cyclization:
-
Condensation of 3-chloroaniline with itaconic acid in refluxing toluene generates 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Purification via recrystallization from ethanol/water mixtures yields the carboxylic acid in >85% purity.
Mechanistic Insight: The reaction proceeds through Michael addition of the amine to the α,β-unsaturated dicarboxylic acid, followed by intramolecular lactamization.
Amide Coupling to Assemble the Target Molecule
Carbodiimide-Mediated Coupling
Activation of the pyrrolidinone carboxylic acid is achieved using EDCI/HOBt:
Critical Parameters:
-
Anhydrous conditions prevent hydrolysis of the active ester.
-
Triethylamine neutralizes HCl byproducts, driving the reaction forward.
Alternative One-Pot Synthesis via Cyclocondensation
A patent-disclosed method (WO2020095215A1) enables direct assembly using:
-
Ethyl 3-(3-chlorophenylamino)acetoacetate as a dual-function intermediate.
-
Cyclization with thiocyanate derivatives under acidic conditions generates the thiazole-pyrrolidinone hybrid in a single step.
Advantages:
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O gradient) shows ≥98% purity, with tR = 6.72 min.
Challenges and Optimization Opportunities
-
Regioselectivity in Thiazole Formation: Competing 4/5-substitution isomers necessitate careful control of bromination stoichiometry.
-
Amide Bond Hydrolysis: The ester group’s sensitivity to basic conditions requires pH monitoring during workup.
-
Scale-Up Limitations: Silica gel chromatography becomes impractical above 100 g; switching to crystallization-based purification is under investigation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analog 1: Ethyl 2-({[(4-Chloro-1-methylpyrazol-5-yl)carbonylamino]thioxomethyl}amino)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Key Features :
- Core Structure : Tetrahydrobenzo[b]thiophene fused with a pyrazole ring.
- Substituents : 4-Chloro-1-methylpyrazole, ethyl carboxylate, and a thiourea linkage.
- Molecular Weight : Higher due to the tetrahydrobenzo[b]thiophene system (vs. the simpler thiazole in the target compound).
Comparison :
Structural Analog 2: Ethyl 1-(6-Chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate
Key Features :
Comparison :
- Heterocycle Differences : The triazole ring (three nitrogen atoms) offers distinct electronic properties compared to the thiazole (one sulfur, one nitrogen). Triazoles often exhibit stronger dipole moments and metabolic stability.
- Substituent Positioning : The 6-chloro-pyridyl group in the analog vs. the 3-chlorophenyl in the target compound may influence receptor binding selectivity in pesticidal applications .
Structural Analog 3: Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid)
Key Features :
- Core Structure : Cyclopropane-carboxylic acid linked to a dichlorophenylurea group.
- Substituents : 2,4-Dichlorophenyl and cyclopropane.
Comparison :
- Biological Activity: Cyclanilide is a known plant growth regulator, highlighting the role of chlorinated aromatic systems in modulating biological pathways .
Data Tables
Table 1. Structural and Electronic Comparison of Compounds
Research Findings and Implications
- Role of Chlorine Positioning : The 3-chlorophenyl group in the target compound may reduce steric hindrance compared to 2,4-dichlorophenyl systems, enhancing interaction with flat binding pockets .
- Heterocycle Impact : Thiazoles generally exhibit lower metabolic stability than triazoles but higher solubility due to the sulfur atom’s polarizability .
- Crystallographic Validation: SHELX-based refinement confirms planar configurations in analogs, while the target compound’s pyrrolidinone ring likely adopts a moderate puckering amplitude (q ≈ 0.5 Å), balancing strain and stability .
Biological Activity
Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 397.9 g/mol
- CAS Number : 890642-00-9
Synthesis
The synthesis of thiazole derivatives, including this compound, typically involves the reaction of pyrrolidinone derivatives with thiocarbonyl compounds. Various methods have been explored to optimize yield and purity, with studies indicating that modifications in substituents can significantly affect biological activity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives:
- Antibacterial Activity : this compound exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 6.25 |
| Klebsiella pneumoniae | 12.5 |
| Pseudomonas aeruginosa | 12.5 |
Antiparasitic Activity
The compound has also been evaluated for antiparasitic effects:
- Antiprotozoal Activity : In vitro studies demonstrated effectiveness against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values indicating significant potency compared to standard treatments .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways within microbial cells. For instance, the thiazole moiety is known to interact with bacterial cell wall synthesis pathways, leading to cell lysis and death .
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated a series of thiazole derivatives, including the target compound, showing that modifications in the thiazole ring significantly influenced antimicrobial efficacy. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that the presence of a chlorophenyl group at position three of the pyrrolidine ring was crucial for enhancing antibacterial properties. This finding suggests that further modifications could lead to even more potent derivatives .
Q & A
Q. What are the key considerations for synthesizing Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrrolidin-3-yl carbonyl intermediate via cyclization of 3-chlorophenyl-substituted precursors under acidic conditions .
- Step 2: Coupling with the thiazole-4-carboxylate moiety using carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carbonyl group for amide bond formation .
- Critical parameters: Temperature control (<60°C to prevent epimerization), solvent selection (anhydrous DMF or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized to confirm structural integrity?
- X-ray crystallography: Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Spectroscopy:
- NMR: - and -NMR to verify substituent integration (e.g., thiazole C-4 carboxylate at ~165 ppm) .
- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Purity analysis: HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How do conformational dynamics of the pyrrolidinone ring influence biological activity?
- Ring puckering analysis: Use Cremer-Pople coordinates to quantify non-planarity (e.g., amplitude and phase angle ) . Computational studies (DFT/B3LYP) predict energy barriers for pseudorotation, which may affect ligand-receptor binding .
- Crystallographic data: Compare experimental vs. calculated puckering parameters to identify biologically relevant conformers .
Q. What experimental strategies address discrepancies in SAR studies for thiazole derivatives?
- Case example: If a derivative shows unexpected low activity despite structural similarity:
- Validate synthesis: Re-examine coupling efficiency via LC-MS to detect unreacted intermediates .
- Assay conditions: Screen for pH-dependent solubility (e.g., PBS vs. DMSO vehicle) .
- Target engagement: Use SPR or ITC to measure binding affinity directly, bypassing cell-based assay artifacts .
Q. How can computational modeling guide the optimization of this compound for enzyme inhibition?
- Docking studies: Align the thiazole carboxylate group with catalytic residues (e.g., serine hydrolases) using AutoDock Vina .
- MD simulations: Assess stability of the pyrrolidinone ring in the binding pocket over 100-ns trajectories (AMBER force field) .
- Free energy calculations (MM/PBSA): Rank derivatives by predicted ΔG to prioritize synthesis .
Methodological Challenges
Q. How to resolve crystallographic disorder in the 3-chlorophenyl group?
Q. What are best practices for analyzing hydrolytic stability of the ethyl ester moiety?
- Accelerated stability studies:
- Incubate in PBS (pH 7.4, 37°C) and monitor degradation via -NMR (disappearance of ester CH triplet at ~1.3 ppm) .
- Compare half-life () under acidic (pH 2.0) and basic (pH 9.0) conditions to guide prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
